molecular formula C21H25ClN2O3 B061449 4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid CAS No. 190730-41-7

4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid

Cat. No. B061449
M. Wt: 388.9 g/mol
InChI Key: YWGDOWXRIALTES-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 4-{4-[®-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid, is a chemical compound with the molecular formula C21H25ClN2O3 . It has a molecular weight of 388.89 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H25ClN2O3.C6H6O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;7-10(8,9)6-4-2-1-3-5-6/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-5H,(H,7,8,9)/t21-;/m0./s1 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 547.06 g/mol . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Sorption of Phenoxy Herbicides

Phenoxy herbicides, including compounds related to 4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid, have been extensively studied for their sorption characteristics in various environments. The research conducted by Werner, Garratt, and Pigott (2012) sheds light on how these compounds interact with different soil components, significantly influenced by factors like pH, organic carbon content, and iron oxides content in the soil. This information is crucial for understanding the environmental behavior and fate of these herbicides, providing insights into their potential environmental impact and aiding in the development of strategies for their effective management and remediation (Werner, Garratt, & Pigott, 2012).

Wastewater Treatment in Pesticide Production

The production of pesticides, including those related to 4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid, generates high-strength wastewater containing a range of toxic pollutants. Goodwin et al. (2018) discuss the complexities of treating such wastewater effectively. They highlight the efficacy of biological processes and granular activated carbon in removing up to 80-90% of these compounds, indicating the potential for creating high-quality effluent. This research is pivotal for industries aiming to minimize environmental pollution and adhere to stringent wastewater disposal regulations (Goodwin, Carra, Campo, & Soares, 2018).

Synthesis of (S)-clopidogrel

While not directly related to 4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid, the synthesis of (S)-clopidogrel provides valuable insights into the methodologies and challenges encountered in the synthesis of complex organic compounds. Saeed et al. (2017) delve into various synthetic methods, discussing their advantages and limitations. This review can serve as a resource for researchers involved in the synthesis of similar compounds, offering a foundation for the development of more efficient and sustainable synthetic strategies (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).

Safety And Hazards

This compound is classified as a warning under the GHS system . It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGDOWXRIALTES-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid

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